3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.2 g/mol . It is characterized by the presence of a cyclopentanone ring substituted with a 3,4-dichlorophenylsulfanyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3,4-dichlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves similar synthetic routes with optimization for larger-scale production.
Chemical Reactions Analysis
3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is used in studies to understand the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals. Its structural features make it a candidate for studying potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group and cyclopentanone ring may play a role in its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one include:
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one: This compound has a similar structure but differs in the position of the sulfanyl group on the cyclopentanone ring.
3-[(3,4-Dichlorophenyl)sulfanyl]cyclohexan-1-one: This compound features a cyclohexanone ring instead of a cyclopentanone ring, which may affect its chemical properties and reactivity.
Properties
Molecular Formula |
C11H10Cl2OS |
---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10Cl2OS/c12-10-4-3-9(6-11(10)13)15-8-2-1-7(14)5-8/h3-4,6,8H,1-2,5H2 |
InChI Key |
BIGNNQCBQNIDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1SC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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